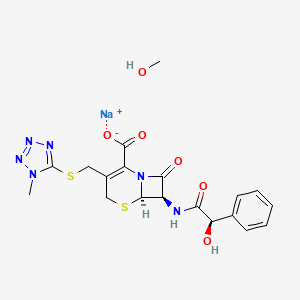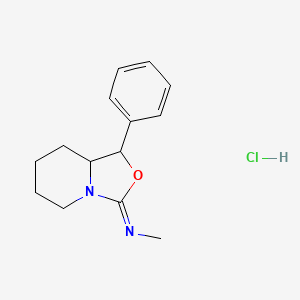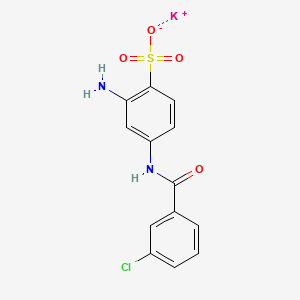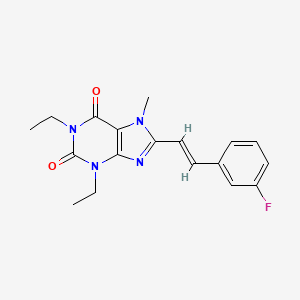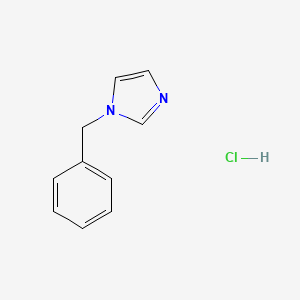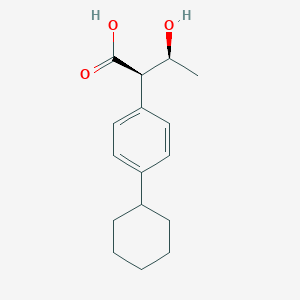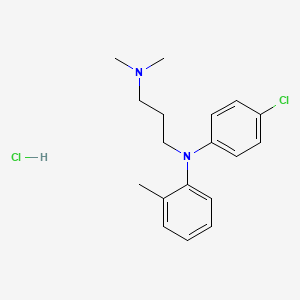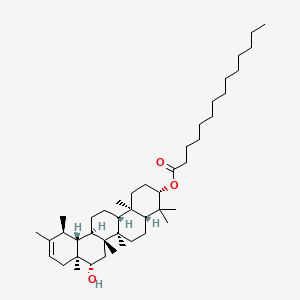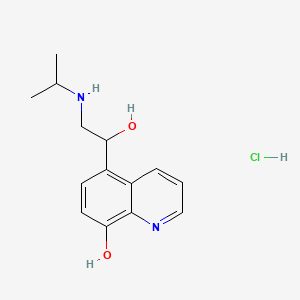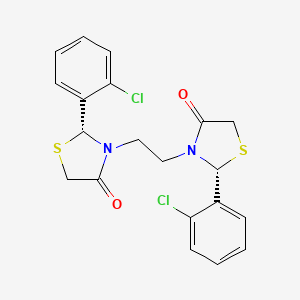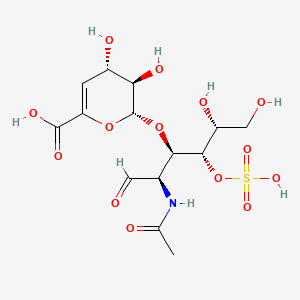
Chondroitin disaccharide deltadi-4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chondroitin disaccharide deltadi-4S is a chemically defined glycosaminoglycan derivative. It is a polysaccharide chain composed of alternating units of N-acetylgalactosamine and glucuronic acid, which can be sulfated on either or both units. This compound is frequently attached to proteins to form proteoglycans .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chondroitin disaccharide deltadi-4S can be synthesized through enzymatic degradation of chondroitin sulfate using specific enzymes such as chondroitinase ABC. The reaction conditions typically involve maintaining a pH of around 7.5 and a temperature of 37°C. The enzymatic reaction results in the cleavage of the glycosidic bonds, producing the disaccharide units .
Industrial Production Methods
Industrial production of this compound involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic treatment to obtain the disaccharide. The process includes purification steps such as filtration, precipitation, and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chondroitin disaccharide deltadi-4S undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the disaccharide can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Sulfate groups can be substituted using reagents like chlorosulfonic acid.
Major Products
The major products formed from these reactions include various sulfated and non-sulfated derivatives of the disaccharide, which can be used for further biochemical studies .
Scientific Research Applications
Chondroitin disaccharide deltadi-4S has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the analysis of chondroitin disaccharide sulfates.
Biology: Serves as a substrate for the identification and characterization of enzymes such as Clostridium perfringens unsaturated glucuronyl hydrolase.
Medicine: Investigated for its potential therapeutic effects in treating conditions like osteoarthritis and intervertebral disc degeneration.
Industry: Utilized in the production of dietary supplements and pharmaceuticals
Mechanism of Action
Chondroitin disaccharide deltadi-4S exerts its effects by interacting with specific enzymes and proteins. For example, it acts as a substrate for chondroitinase ABC, which cleaves the glycosidic bonds in chondroitin sulfate. This interaction is crucial for understanding the role of sulfated polysaccharides in biological systems. The compound also influences molecular pathways involved in inflammation and tissue repair .
Comparison with Similar Compounds
Similar Compounds
- Chondroitin disaccharide deltadi-0S
- Chondroitin sulfate A
- Chondroitin sulfate B
- Heparin disaccharide I-S
- Heparin disaccharide IV-A
Uniqueness
Chondroitin disaccharide deltadi-4S is unique due to its specific sulfation pattern, which influences its interaction with enzymes and proteins. This distinct structure makes it a valuable tool for studying the biochemical roles of sulfated glycosaminoglycans .
Properties
CAS No. |
51449-07-1 |
|---|---|
Molecular Formula |
C14H21NO14S |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-sulfooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO14S/c1-5(18)15-6(3-16)11(12(8(20)4-17)29-30(24,25)26)28-14-10(21)7(19)2-9(27-14)13(22)23/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26)/t6-,7-,8+,10+,11+,12-,14-/m0/s1 |
InChI Key |
KRLLUAKFPATIPF-PGVXRSKGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



